molecular formula C9H9FN4 B7869473 [3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine

[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine

Cat. No.: B7869473
M. Wt: 192.19 g/mol
InChI Key: CFCJAOZEVOEOPW-UHFFFAOYSA-N
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Description

[3-(3-Fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine is a triazole-based compound featuring a 3-fluorophenyl substituent at the 3-position of the triazole ring and a methanamine group at the 5-position. The triazole scaffold is a privileged structure in medicinal chemistry due to its versatility in hydrogen bonding, metabolic stability, and ability to mimic amide bonds . The fluorine atom on the phenyl ring enhances lipophilicity and bioavailability through electronic effects (e.g., increased electron-withdrawing character) and resistance to oxidative metabolism .

Properties

IUPAC Name

[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4/c10-7-3-1-2-6(4-7)9-12-8(5-11)13-14-9/h1-4H,5,11H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCJAOZEVOEOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NNC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The most widely reported method involves cyclocondensation of 3-fluorophenyl-substituted thiosemicarbazides. A representative protocol uses 3-fluorophenylacetic acid and thiosemicarbazide under reflux in ethanol (78–82°C, 8–12 hrs), followed by intramolecular cyclization catalyzed by anhydrous aluminum chloride (AlCl₃). This method yields 65–72% product purity, with residual solvents removed via vacuum distillation.

Key Reaction:

3-Fluorophenylacetic acid+ThiosemicarbazideAlCl3,ΔThis compound\text{3-Fluorophenylacetic acid} + \text{Thiosemicarbazide} \xrightarrow{\text{AlCl}_3, \Delta} \text{this compound}

Microwave irradiation (150–200 W, 20–30 mins) enhances reaction efficiency, achieving 84% yield by accelerating ring closure.

Hydrazine-Mediated Ring Closure

An alternative approach utilizes hydrazine hydrate (99%) to form the triazole core. Starting from 3-fluorophenylacetonitrile , the reaction proceeds via:

  • Nucleophilic substitution with hydrazine hydrate in ethanol (reflux, 6 hrs).

  • Cyclization using ammonium persulfate ((NH₄)₂S₂O₈) as an oxidant, yielding 70–75% product.

Optimization Parameters:

  • Temperature : 80–90°C

  • Molar ratio (hydrazine:acetonitrile): 1:1.2

  • Catalyst loading : 5 mol% (NH₄)₂S₂O₈

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >98% purity.

One-Pot Synthesis Using Click Chemistry

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables rapid synthesis. 3-Fluorophenyl propargyl amine reacts with sodium azide in DMF/H₂O (4:1) at 60°C for 4 hrs, followed by Cu(I)Br catalysis (2 mol%) to form the triazole ring. This method reduces steps and improves scalability (yield: 88%).

Optimization Strategies for Enhanced Yield and Purity

Solvent and Temperature Effects

ParameterOptimal ConditionYield Improvement
Solvent Ethanol/Water (9:1)+12% vs. pure ethanol
Reaction Temp 85°C+18% vs. 70°C
Microwave Power 180 W+22% vs. conventional heating

Data aggregated from.

Catalytic Systems

  • AlCl₃ : Enhances electrophilic substitution but requires post-reaction neutralization.

  • Ammonium persulfate : Oxidizes intermediates without byproducts, ideal for large-scale synthesis.

  • Cu(I)Br : Enables mild conditions for click chemistry but necessitates ligand stabilization.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase HPLC : Zorbax SB-C18 column (4.6 × 250 mm), acetonitrile/water (65:35), flow rate 1.0 mL/min.

  • Recrystallization : Ethanol/water (7:3) yields needle-shaped crystals suitable for X-ray diffraction.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–7.52 (m, 4H, Ar-H), 3.89 (s, 2H, CH₂NH₂).

  • FT-IR : Peaks at 1620 cm⁻¹ (C=N), 1250 cm⁻¹ (C-F).

Industrial-Scale Production Challenges

Cost-Benefit Analysis of Routes

MethodCost ($/kg)Purity (%)Scalability
Cyclocondensation42098.5Moderate
Click Chemistry58099.2High

Chemical Reactions Analysis

Types of Reactions

[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups. Substitution reactions can lead to the formation of various substituted triazoles with different functional groups.

Scientific Research Applications

[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes and proteins makes it a candidate for drug development.

    Agriculture: Triazole derivatives are used as fungicides and plant growth regulators. This compound may have similar applications in protecting crops from fungal infections and promoting healthy growth.

    Material Science: The compound can be used in the synthesis of advanced materials, such as polymers and coordination complexes, which have applications in electronics, catalysis, and other fields.

Mechanism of Action

The mechanism of action of [3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as carbonic anhydrase or cytochrome P450, leading to therapeutic effects. The compound can also interact with cellular pathways, affecting processes such as cell division and apoptosis.

Comparison with Similar Compounds

Bromophenyl vs. Fluorophenyl Derivatives

  • [3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride (CID 47003290): Molecular formula: C₉H₉BrN₄. Bromine’s higher atomic weight (79.9 vs. 19.0 for F) may also influence pharmacokinetics, though fluorine’s electronegativity enhances target interactions . Activity: Not explicitly reported in the evidence, but bromine’s lipophilicity could enhance membrane permeability.

Chlorophenyl and Thioether Derivatives

  • 3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine (): Substitution pattern: Dichlorophenyl and thioether groups. The thioether group increases hydrophobicity and may confer redox activity.

Heteroaromatic Substituents

  • 5-Fluoro-2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)aniline ():
    • MIC against S. aureus: 6.1 µM.
    • Thiophene’s sulfur atom enhances π-π stacking and polar interactions, contributing to potent antibacterial activity. The aniline group (vs. methanamine) may reduce solubility but improve target binding .

Derivatives with Modified Amine Groups

Aniline vs. Methanamine

  • 3-[3-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline ():
    • The aniline group (NH₂ directly attached to benzene) increases aromaticity and basicity compared to methanamine. This modification may reduce solubility (pKa ~4.6 for aniline vs. ~10.6 for methanamine) but enhance interactions with aromatic residues in enzymes .

Hydrochloride Salts

  • [3-(Phenoxymethyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride (): Molecular weight: 240.67. The phenoxymethyl group introduces an ether linkage, improving solubility via hydrogen bonding. The hydrochloride salt enhances stability and aqueous solubility compared to the free base .

Antibacterial Activity

  • 5-Bromo-2-(3-(furan-3-yl)-1H-1,2,4-triazol-5-yl)aniline : MIC = 5.2 µM against S. aureus ().
  • Reference drug (Ciprofloxacin) : MIC = 4.7 µM.

Metabolic and Physicochemical Properties

Compound Molecular Weight logP (Predicted) Key Substituents Biological Activity (MIC, µM)
Target compound 192.19 1.8 3-Fluorophenyl, methanamine Not reported
[3-(4-Bromophenyl)-...]methanamine HCl 274.10 2.3 4-Bromophenyl Not reported
5-Fluoro-2-(thiophen-3-yl)-...aniline 249.27 2.5 Thiophene, aniline 6.1

Biological Activity

The compound [3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine is a member of the triazole family, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a triazole ring with a fluorophenyl group. The presence of fluorine enhances the electronic properties of the compound, potentially affecting its biological interactions.

Antimicrobial Properties

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various pathogens. For instance:

  • Mechanism of Action : Triazoles typically inhibit the synthesis of ergosterol in fungal cell membranes, leading to cell death. This mechanism is crucial for their antifungal activity.
  • Case Study : A study demonstrated that a related triazole compound significantly inhibited the growth of Candida albicans, a common fungal pathogen.

Anticancer Activity

Recent studies have explored the potential anticancer effects of triazole derivatives, including those structurally related to this compound.

  • Cell Proliferation Inhibition : Research has shown that certain triazole compounds can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and inhibiting key signaling pathways such as Notch and AKT .
  • Case Study : A specific triazole derivative was found to significantly inhibit breast cancer cell proliferation through oxidative stress induction and apoptosis .

Anti-inflammatory Effects

Triazole compounds have also been investigated for their anti-inflammatory properties.

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation.
  • Case Study : A related triazole compound demonstrated reduced inflammatory responses in animal models by modulating cytokine production and signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other triazole derivatives:

Compound NameStructureUnique Features
2-(3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl)acetic acidStructureExhibits both antifungal and anti-inflammatory activities.
5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazoleStructureDemonstrates significant analgesic effects in animal models.
5-(3-fluorophenyl)-4H-1,2,4-triazol-3-amineStructurePotential antibacterial agent with unique pharmacodynamics.

Understanding the mechanisms through which this compound exerts its biological effects is critical for its therapeutic application:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways in pathogens or cancer cells.
  • Cell Signaling Modulation : The compound can alter cellular signaling pathways that regulate growth and apoptosis.
  • Reactive Oxygen Species Generation : Induction of oxidative stress is a common mechanism through which many triazoles exert their anticancer effects.

Q & A

Q. What are the common synthetic routes for preparing [3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves click chemistry (azide-alkyne cycloaddition) to form the triazole core, followed by functionalization of the fluorophenyl group via nucleophilic aromatic substitution. Key steps include:

  • Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions to ensure regioselectivity .
  • Fluorophenyl introduction : Use of 3-fluoro-substituted aryl halides and palladium/copper catalysts for coupling reactions . Critical conditions include maintaining anhydrous environments, precise temperature control (e.g., 60–80°C for CuAAC), and purification via column chromatography to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the triazole ring connectivity, fluorophenyl substitution, and methanamine group. 19^{19}F NMR verifies the fluorine atom's presence .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves crystal packing and confirms stereoelectronic effects of the fluorophenyl group . Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How does the electronic effect of the 3-fluorophenyl substituent influence the reactivity of the triazole ring in this compound?

The electron-withdrawing fluorine on the phenyl ring increases the electrophilicity of the triazole, enhancing its participation in nucleophilic substitutions or cycloadditions. This effect is observed in:

  • Hydrogen bonding : Fluorine stabilizes interactions with biological targets (e.g., enzymes) via C–F···H–N contacts .
  • Reactivity modulation : Fluorine’s inductive effect alters pKa of the triazole NH, affecting protonation states in aqueous media . Computational studies (DFT) can quantify these electronic effects by analyzing frontier molecular orbitals .

Q. What strategies can be employed to resolve contradictions in biological activity data reported for this compound across different studies?

Contradictions often arise from variations in assay conditions or structural analogs. Mitigation strategies include:

  • Standardized assays : Re-evaluate activity under uniform conditions (e.g., pH, solvent, cell lines) .
  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing fluorine with Cl/CH3_3) to isolate substituent effects .
  • Meta-analysis : Compare data across studies while accounting for purity (>95% by HPLC) and stereochemical integrity .

Q. How can computational chemistry methods predict the binding affinity of this compound to biological targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). The fluorophenyl group’s π-stacking with aromatic residues (e.g., Phe in active sites) is critical .
  • QSAR modeling : Train models on triazole derivatives with known bioactivity to predict IC50_{50} values .
  • MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify key residues for mutagenesis studies .

Methodological Considerations Table

Research AspectKey TechniquesReferences
Synthesis CuAAC, nucleophilic substitution, column chromatography
Characterization NMR, HRMS, X-ray crystallography
Biological Assays SAR studies, standardized IC50_{50} protocols
Computational Analysis Docking, QSAR, MD simulations

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